7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17422702
InChI: InChI=1S/C10H4BrCl2NO2/c11-8-9(12)4-1-6-7(16-3-15-6)2-5(4)14-10(8)13/h1-2H,3H2
SMILES:
Molecular Formula: C10H4BrCl2NO2
Molecular Weight: 320.95 g/mol

7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline

CAS No.:

Cat. No.: VC17422702

Molecular Formula: C10H4BrCl2NO2

Molecular Weight: 320.95 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline -

Specification

Molecular Formula C10H4BrCl2NO2
Molecular Weight 320.95 g/mol
IUPAC Name 7-bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline
Standard InChI InChI=1S/C10H4BrCl2NO2/c11-8-9(12)4-1-6-7(16-3-15-6)2-5(4)14-10(8)13/h1-2H,3H2
Standard InChI Key VSOWOTWYULZSSN-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C3C(=C2)C(=C(C(=N3)Cl)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone fused with a dioxolane ring at the 4,5-g positions, accompanied by bromine, chlorine, and additional chlorine substituents at the 6, 7, and 8 positions, respectively. This arrangement creates a planar, electron-deficient aromatic system with distinct regions of electrophilic and nucleophilic reactivity. The molecular formula is C10_{10}H4_4BrCl2_2NO2_2, yielding a molecular weight of 339.93 g/mol based on analogous structures .

The dioxolane ring introduces steric constraints and modulates electronic properties through oxygen’s electron-donating effects, while the halogen atoms enhance lipophilicity and influence intermolecular interactions. Computational chemistry data for related compounds suggest a logP value of ~2.6–3.1, indicating moderate hydrophobicity .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are unavailable, predictions for analogous halogenated quinolines include:

  • UV-Vis Absorption: Strong absorbance in the 250–300 nm range due to π→π* transitions in the aromatic system.

  • NMR Shifts: Downfield shifts for protons adjacent to electron-withdrawing halogens (e.g., H-5 and H-9 in the quinoline ring).

  • Mass Spectrometry: Characteristic isotopic patterns for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) and chlorine (3:1 ratio for 35^{35}Cl and 37^{37}Cl).

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 7-bromo-6,8-dichloro- dioxolo[4,5-g]quinoline likely involves sequential halogenation and cyclization steps. A plausible route, inferred from patents for related compounds, involves:

  • Dioxolane Ring Formation: Cyclocondensation of a diol with a dichlorinated quinoline precursor.

  • Halogenation: Electrophilic substitution or metal-catalyzed cross-coupling to introduce bromine and chlorine groups.

Patent-Based Synthesis Optimization

A patent detailing the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone (CN114436974A) provides a methodological template . Key steps adaptable to this compound include:

ParameterConditions
Starting Material2,4-Dibromo-5-chlorobenzoic acid
CatalystsCuCl (Catalyst 1), KI (Catalyst 2)
BaseKOH
SolventAcetonitrile
Temperature76–120°C
Reaction Time12–20 hours
Yield83.2–86.7%

This method emphasizes the role of dual catalysis (cuprous halides and iodide salts) in facilitating cyclization and halogen retention. For the target compound, replacing the quinazolinone core with a dioxolane-fused quinoline would require modifying the starting material to include a diol component, such as ethylene glycol, to form the dioxolane ring .

Reactivity and Functionalization

Halogen-Directed Reactions

The bromine and chlorine substituents enable site-selective transformations:

  • Bromine: Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling aryl group introduction at position 7 .

  • Chlorine: Undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides, particularly at the 6 and 8 positions due to activation by the electron-withdrawing quinoline ring .

Dioxolane Ring Modifications

Industrial and Research Applications

Materials Science

The compound’s planar structure and halogen content make it a candidate for:

  • Organic Semiconductors: As an electron-transport layer in OLEDs.

  • Coordination Polymers: Halogens act as ligands for transition metals (e.g., Cu, Pd).

Synthetic Intermediate

Its multiple reactive sites allow derivatization into:

  • Antiviral Agents: Via introduction of sulfonamide groups.

  • Agrochemicals: As a precursor for herbicides targeting acetolactate synthase.

Future Research Directions

  • Synthetic Methodology: Development of one-pot protocols to streamline dioxolane formation and halogenation.

  • Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize pharmacological efficacy.

  • Green Chemistry: Replacement of acetonitrile with biodegradable solvents in large-scale synthesis.

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